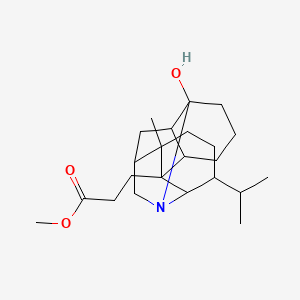

Daphnézomine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Daphnezomine B is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework, which includes multiple rings and functional groups.

Applications De Recherche Scientifique

Daphnezomine B has several scientific research applications:

Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

Organic Synthesis: The compound can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.

Material Sciences: Its structural properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mécanisme D'action

Daphnezomine B, also known as Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate, is a structurally unique Daphniphyllum alkaloid . This compound has been the subject of extensive research due to its complex structure and potential biological activities .

Target of Action

Daphniphyllum alkaloids, the family to which daphnezomine b belongs, are known to exhibit a broad spectrum of biological activities, including anticancer and anti-hiv effects .

Mode of Action

Its unique aza-adamantane core structure suggests a complex interaction with its targets

Biochemical Pathways

Given its potential anticancer and anti-HIV activities, it is likely that Daphnezomine B interacts with pathways related to cell proliferation and viral replication .

Result of Action

Daphnezomine B has been found to exert notable cytotoxicity in murine lymphoma L1210 cells, with an IC50 at 1.2 μM . This suggests that Daphnezomine B may have potential as an anticancer agent.

Analyse Biochimique

Biochemical Properties

Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with short-chain alcohol dehydrogenases, which are crucial for the dynamic kinetic asymmetric transformation of certain substrates . These interactions are typically characterized by the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.

Cellular Effects

The effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect redox signaling pathways, leading to changes in gene expression and cellular responses to oxidative stress . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . These molecular interactions are critical for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, it has been shown to modulate the activity of enzymes involved in the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate within cells and tissues are mediated by specific transporters and binding proteins. Studies have identified transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) that facilitate the compound’s movement across cellular membranes . These transport mechanisms are vital for understanding the compound’s bioavailability and distribution in biological systems.

Subcellular Localization

The subcellular localization of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate is crucial for its activity and function. The compound has been observed to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell.

Méthodes De Préparation

The synthesis of Daphnezomine B involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Pentacyclic Core: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This is achieved using specific catalysts and reaction conditions to ensure the correct formation of the rings.

Functional Group Introduction: After the core structure is formed, various functional groups, such as hydroxyl and methyl groups, are introduced through selective reactions. This step often requires the use of protecting groups to prevent unwanted side reactions.

Esterification: The final step involves the esterification of the compound to form the methyl ester. This is typically achieved using methanol and an acid catalyst under reflux conditions.

Analyse Des Réactions Chimiques

Daphnezomine B undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Daphnezomine B can be compared with other similar compounds, such as:

2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

4-Hydroxy-1-methyl-7-(propan-2-yl)-4-methylcyclohex-2-enyl acetate: Another compound with a similar core structure but different substituents and functional groups.

The uniqueness of Daphnezomine B lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Propriétés

IUPAC Name |

methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-14(2)16-7-10-21(3)15-12-18-17-6-5-9-23(18,26)24(13-15)20(16)22(17,21)11-8-19(25)27-4/h14-18,20,26H,5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYRJLWEYKHDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CC4C5C2(C1N(C3)C4(CCC5)O)CCC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.